molecular formula C8H12O4 B6161750 2-cyclopropyl-3-ethoxy-3-oxopropanoic acid CAS No. 1379209-69-4

2-cyclopropyl-3-ethoxy-3-oxopropanoic acid

Cat. No.: B6161750
CAS No.: 1379209-69-4
M. Wt: 172.2
InChI Key:
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Description

2-Cyclopropyl-3-ethoxy-3-oxopropanoic acid is a synthetic compound with the molecular formula C8H12O4 and a molecular weight of 172.2 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-3-ethoxy-3-oxopropanoic acid typically involves the reaction of cyclopropyl ketone with ethyl oxalate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-3-ethoxy-3-oxopropanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-3-ethoxy-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-Ethoxy-3-oxopropanoic acid: Shares similar structural features but lacks the cyclopropyl group.

    2-Cyclopropyl-3-methoxy-3-oxopropanoic acid: Similar structure with a methoxy group instead of an ethoxy group.

Uniqueness

2-Cyclopropyl-3-ethoxy-3-oxopropanoic acid is unique due to the presence of both the cyclopropyl and ethoxy groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications .

Properties

CAS No.

1379209-69-4

Molecular Formula

C8H12O4

Molecular Weight

172.2

Purity

95

Origin of Product

United States

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